Ethyl 3-aminofuran-2-carboxylate hydrochloride
Description
Ethyl 3-aminofuran-2-carboxylate hydrochloride is a furan-based organic compound featuring an amino group at the 3-position and an ethyl ester at the 2-position, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₇H₁₀ClNO₃, and it has a molecular weight of 191.45 g/mol (calculated from structural data inferred from –8). The compound is listed in commercial catalogs (e.g., Combi-Blocks QV-4756) with a purity of 95% and CAS number 2055839-90-0 . The furan ring provides a planar, aromatic heterocyclic scaffold, while the ethyl ester and hydrochloride salt influence its physicochemical properties, making it a versatile intermediate in pharmaceutical synthesis .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 3-aminofuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-2-10-7(9)6-5(8)3-4-11-6;/h3-4H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGUSJPJPKIUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminofuran-2-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminofuran-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
C7H9NO3+HCl→C7H10ClNO3
The reaction is usually conducted at a temperature range of 2-8°C to maintain the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminofuran-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives of ethyl 3-aminofuran-2-carboxylate hydrochloride. For instance, compounds derived from furoquinolone structures exhibit notable anti-tumor activity against human promyelocytic leukemia HL-60 cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of intracellular calcium levels .
Case Study:
- Compound: Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
- Findings: Induced apoptosis in HL-60 cells with a significant increase in caspase-3 activity and changes in Bcl-2 family protein expression, suggesting a pathway for therapeutic intervention in leukemia .
1.2 Neuroprotective Effects
Research indicates that derivatives of ethyl 3-aminofuran-2-carboxylate may possess neuroprotective properties. These compounds could potentially be explored for their efficacy in treating neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival pathways .
Agrochemical Applications
This compound serves as a precursor for various agrochemical active ingredients. The synthesis of 4-aminofurans has been linked to the development of herbicides and fungicides, making this compound valuable in agricultural chemistry .
Table 1: Agrochemical Applications
| Compound Type | Application | Notes |
|---|---|---|
| Herbicides | Weed control | Effective against broadleaf weeds |
| Fungicides | Crop protection | Prevents fungal infections |
| Insecticides | Pest management | Targets specific pest species |
Synthetic Methodologies
This compound is utilized in various synthetic routes to produce complex molecules in organic chemistry. Its role as an intermediate allows chemists to explore diverse reactions, including cyclization and functionalization processes.
3.1 Synthesis Techniques
Recent advancements have focused on optimizing synthesis methods for ethyl 3-aminofuran derivatives. For example, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times .
Case Study:
- Method: Microwave-assisted synthesis
- Yield Improvement: Achieved up to 56% yield through optimized conditions using cesium carbonate as a base in N-methylpyrrolidin-2-one solvent .
Structural Optimization Studies
Ongoing research is directed towards the structural optimization of ethyl 3-aminofuran derivatives to improve their biological activity and selectivity. Structure–activity relationship (SAR) studies are crucial for identifying key functional groups that enhance efficacy against specific biological targets .
Table 2: Structural Optimization Findings
| Compound Variant | Activity Level | Key Modifications |
|---|---|---|
| Variant A | High | Addition of halogen substituents |
| Variant B | Moderate | Alkyl chain elongation |
| Variant C | Low | Aromatic ring modifications |
Mechanism of Action
The mechanism of action of ethyl 3-aminofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl 3-aminofuran-2-carboxylate Hydrochloride
- Molecular Formula: C₆H₈ClNO₃
- Molecular Weight : 177.45 g/mol
- CAS No.: 1808102-24-0
- Synthesized via similar routes (e.g., carbamate deprotection using trifluoroacetic acid, as seen in ). Commercial availability (e.g., CymitQuimica lists prices ranging from €24/100 mg to €2,313/100 g) .
Ethyl 2-Amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride (ST-7988)
- Molecular Formula: C₁₂H₁₆ClNO₂
- Molecular Weight : 241.45 g/mol
- CAS No.: 1272758-28-7
- Key Differences :
- Incorporates a bicyclic indene scaffold with a fluorine substituent, enhancing aromaticity and electronic effects.
- Higher molecular weight and structural rigidity may limit bioavailability compared to the furan derivative.
Ethyl 3-Amino-3-(4-fluorophenyl)propanoate Hydrochloride (QA-0517)
- Molecular Formula: C₁₁H₁₄ClFNO₂
- Molecular Weight : 245.68 g/mol
- CAS No.: 190190-83-1
- Key Differences: Features a fluorophenyl group, introducing strong aromatic and electron-withdrawing effects. The propanoate backbone differs from the furan ring, altering reactivity in coupling reactions.
3-Fluoro Deschloroketamine Hydrochloride
- Molecular Formula: C₁₃H₁₆FNO·HCl
- Molecular Weight : 257.7 g/mol
- CAS No.: 2657761-24-3
- Key Differences: A cyclohexanone-based structure with a trifluoromethyl group, targeting NMDA receptors (unlike the furan-based compound). Demonstrates the impact of ketone vs. ester functional groups on biological activity.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility (Inferred) |
|---|---|---|---|---|---|
| This compound | 2055839-90-0 | C₇H₁₀ClNO₃ | 191.45 | Furan ring, ethyl ester, HCl salt | Moderate in polar solvents |
| Mthis compound | 1808102-24-0 | C₆H₈ClNO₃ | 177.45 | Furan ring, methyl ester, HCl salt | High in water/DMSO |
| Ethyl 2-amino-5-fluoro-indene carboxylate HCl | 1272758-28-7 | C₁₂H₁₆ClNO₂ | 241.45 | Bicyclic indene, fluorine substituent | Low in aqueous media |
| 3-Fluoro Deschloroketamine hydrochloride | 2657761-24-3 | C₁₃H₁₆FNO·HCl | 257.7 | Cyclohexanone, trifluoromethyl group | High in organic solvents |
Biological Activity
Overview
Ethyl 3-aminofuran-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a furan ring with an amino group at the 3-position and an ethyl ester group at the 2-position. This unique structure enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways, potentially modulating enzyme activity and receptor binding.
Antimicrobial Properties
Research indicates that ethyl 3-aminofuran-2-carboxylate exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Anticancer Potential
Studies have explored the compound's role in cancer treatment. This compound has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell proliferation and survival. For instance, it has been linked to the inhibition of PI3 kinase pathways, which are crucial in many cancers .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It may play a role in reducing neurodegeneration by influencing oxidative stress pathways and promoting neuronal survival in models of neurodegenerative diseases .
Case Studies
- Antimicrobial Activity : A study assessed the effectiveness of ethyl 3-aminofuran-2-carboxylate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Cell Apoptosis : In vitro assays using human melanoma cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours .
- Neuroprotection : In a model of oxidative stress-induced neuronal damage, administration of the compound reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent .
Comparison with Similar Compounds
| Compound | Structure Description | Biological Activity |
|---|---|---|
| Ethyl 3-aminofuran-2-carboxylate | Furan ring with amino and ethyl ester groups | Antimicrobial, anticancer, neuroprotective |
| Methyl 3-aminofuran-2-carboxylate | Similar structure but with a methyl ester | Anticancer potential noted |
| Ethyl 2-aminofuran-3-carboxylate | Different substitution pattern | Less studied; potential for similar activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
